
4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C19H20N4O3S2 . It belongs to the class of compounds known as 1,3,4-thiadiazoles, which are heterocyclic compounds containing a ring of four carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is characterized by a 1,3,4-thiadiazole ring, which is a five-membered ring system containing a sulfur atom and two nitrogen atoms . This structure is integral to its biological activity .Scientific Research Applications
Antimicrobial and Antifungal Action
The exploration of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, such as 4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, demonstrates significant antimicrobial and antifungal properties. The synthesis of these compounds has expanded the range of derivatives by focusing on heterocyclic compounds that contain the 1,3,4-thiadiazole structure, proving effective against both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. This discovery highlights the compound's potential for further research in antimicrobial applications (Sych et al., 2019).
Biological Activity
The study of 4-(diethylsulfamoyl)benzamide derivatives has also been extended to the synthesis of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones, which have been characterized and screened for their biological activity. These derivatives represent an advancement in the exploration of biologically active compounds, offering a foundation for future pharmaceutical developments (Havaldar & Khatri, 2006).
Carbonic Anhydrase Inhibition
Aromatic sulfonamide derivatives, including those similar in structure to 4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, have been evaluated as inhibitors of carbonic anhydrase isoenzymes, demonstrating potent inhibitory effects. This research underscores the potential of such compounds in the development of therapeutic agents targeting various diseases through the modulation of carbonic anhydrase activity (Supuran et al., 2013).
Cardiac Electrophysiological Activity
The synthesis and study of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds with structural similarities to 4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, have contributed to the identification of new selective class III agents for cardiac electrophysiological modulation. This research offers insights into the design of novel therapeutics for arrhythmias (Morgan et al., 1990).
Inhibition Effects on Human Carbonic Anhydrase Isoforms
The condensation of 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide with cyclic-1,3-diketones and aromatic aldehydes under microwave irradiation leads to acridine-acetazolamide conjugates. These new compounds have shown inhibition of human carbonic anhydrases I, II, IV, and VII in low micromolar and nanomolar range, delineating their potential in the treatment and management of conditions associated with these enzymes (Ulus et al., 2016).
Future Directions
The future directions for research on “4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” and similar 1,3,4-thiadiazole derivatives could include further exploration of their biological activities and potential applications in medicine. Given their broad spectrum of biological activities, these compounds could be promising candidates for the development of new therapeutic agents .
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-3-23(4-2)28(25,26)16-12-10-14(11-13-16)17(24)20-19-22-21-18(27-19)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGBFXZJIGYCPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2360326.png)
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2360327.png)
![1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2360328.png)

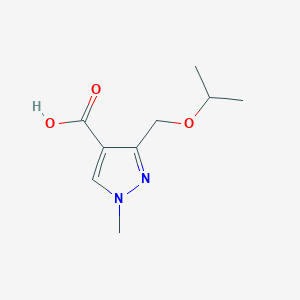
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2360333.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2360338.png)
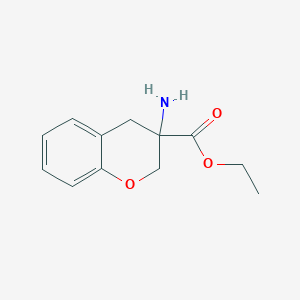
![2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide](/img/structure/B2360342.png)

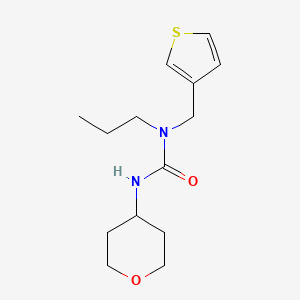
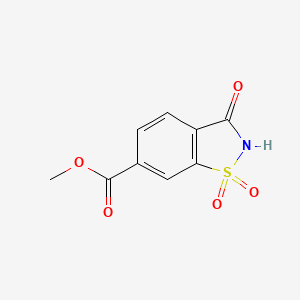
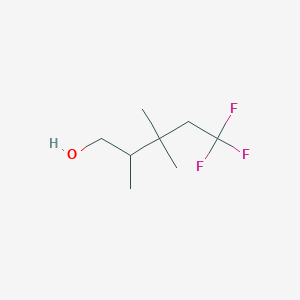
![5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2360349.png)